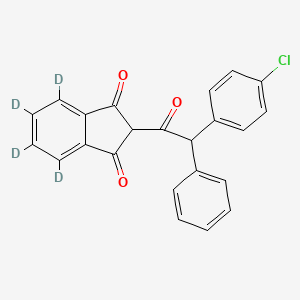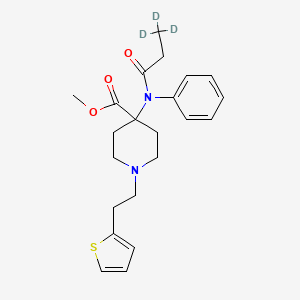
Iloperidone Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone Dimer Impurity is a byproduct formed during the synthesis of Iloperidone, an atypical antipsychotic used to treat schizophrenia. Impurities like the Iloperidone Dimer can affect the quality, safety, and efficacy of the drug, making their identification and control crucial in pharmaceutical manufacturing .
Preparation Methods
The synthesis of Iloperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide . During this process, impurities such as the Iloperidone Dimer can form. Industrial production methods aim to minimize these impurities through optimized reaction conditions and purification steps .
Chemical Reactions Analysis
Iloperidone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Iloperidone Dimer Impurity is primarily studied in the context of pharmaceutical research. Its identification and quantification are essential for:
Quality Control: Ensuring the purity and safety of Iloperidone.
Method Validation: Developing and validating analytical methods for impurity detection.
Stability Studies: Assessing the stability of Iloperidone under various conditions.
Mechanism of Action
it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 and serotonin 5-HT2A receptors . These interactions can potentially affect the pharmacological profile of the drug.
Comparison with Similar Compounds
Similar compounds to Iloperidone Dimer Impurity include other impurities formed during the synthesis of Iloperidone, such as:
- Desfluoro Iloperidone
- Hydroxy Iloperidone
- Iloperidone N-oxide
Each of these impurities has unique chemical properties and potential impacts on the drug’s efficacy and safety. The Iloperidone Dimer is unique due to its specific formation pathway and structural characteristics .
Properties
Molecular Formula |
C36H39FN4O5 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
InChI Key |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


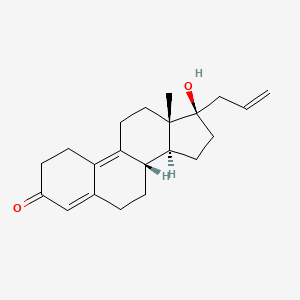
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
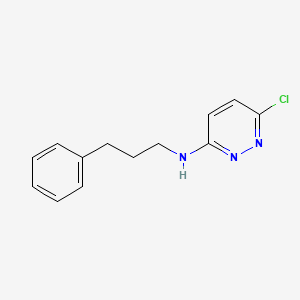
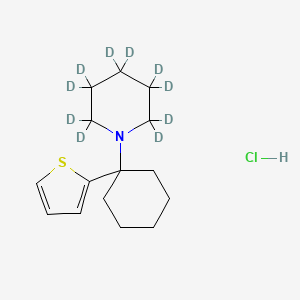
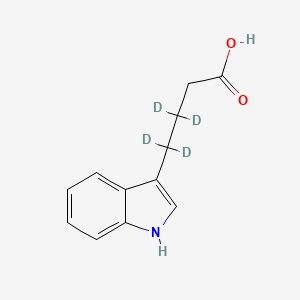
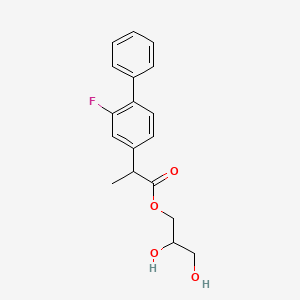
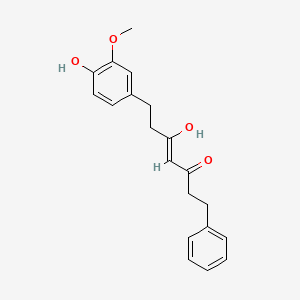
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
